molecular formula C12H17NO B15070195 (R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15070195
M. Wt: 191.27 g/mol
InChI Key: OTOIWTNFTFZKRG-LLVKDONJSA-N
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Description

®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by a methoxy group at the 7th position, a methyl group at the 6th position, and an amine group at the 1st position on the tetrahydronaphthalene ring. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.

    Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Amination: The amine group can be introduced through reductive amination using an appropriate amine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts or resolution methods to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders, given its structural similarity to certain neurotransmitters.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The left-handed enantiomer of the compound.

    7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxylated derivative.

    7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A carboxylated derivative.

Uniqueness

®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other derivatives. Its specific functional groups also make it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R)-7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1

InChI Key

OTOIWTNFTFZKRG-LLVKDONJSA-N

Isomeric SMILES

CC1=CC2=C(C=C1OC)[C@@H](CCC2)N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(CCC2)N

Origin of Product

United States

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